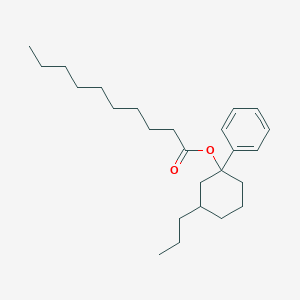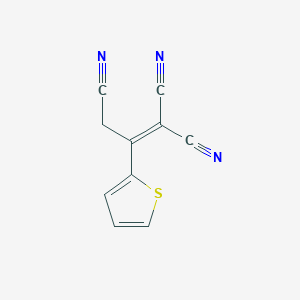
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- is a complex organic compound known for its unique structure and reactivity. This compound features a propene backbone with three nitrile groups and a thienyl substituent, making it a versatile reagent in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability and reactivity of the compound, making it suitable for various applications in pharmaceuticals and dyes .
Análisis De Reacciones Químicas
Types of Reactions
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aromatic nitroso compounds to form useful coloring agents.
Cycloaddition Reactions: These reactions are used to synthesize various heterocyclic motifs.
Substitution Reactions: The compound can undergo substitution reactions with electrophilic compounds, forming a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic nitroso compounds, 1,3-dithiole-derived polyenals, and various electrophilic compounds . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds, coloring agents, and push-pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .
Aplicaciones Científicas De Investigación
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of three nitrile groups, an amine, and an alpha, beta-unsaturated alkene part . These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-propene-1,1,3-tricarbonitrile:
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Another compound with a propene backbone, but with carboxylic acid groups instead of nitrile groups.
Uniqueness
1-Propene-1,1,3-tricarbonitrile, 2-(2-thienyl)- is unique due to its thienyl substituent, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex heterocyclic structures and industrial applications .
Propiedades
Número CAS |
530099-86-6 |
|---|---|
Fórmula molecular |
C10H5N3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-thiophen-2-ylprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C10H5N3S/c11-4-3-9(8(6-12)7-13)10-2-1-5-14-10/h1-2,5H,3H2 |
Clave InChI |
HJDIGWDDZDGKNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=C(C#N)C#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
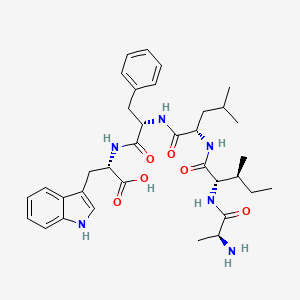
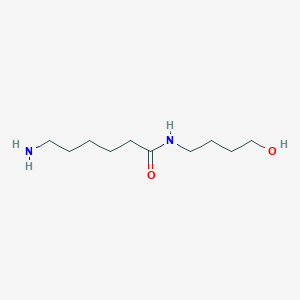
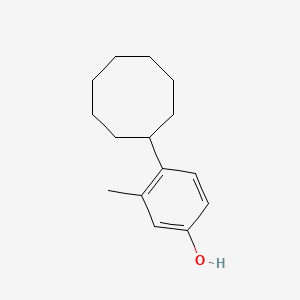

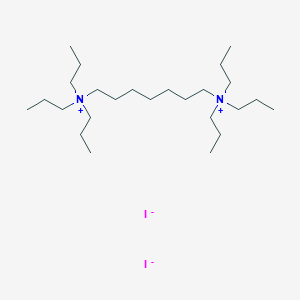
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)
